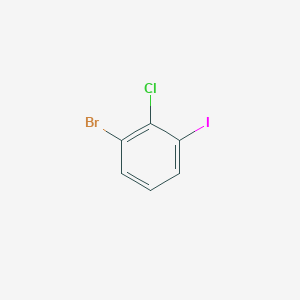

1-Bromo-2-chloro-3-iodobenzene

Beschreibung

Significance of Aryl Halides as Versatile Synthetic Building Blocks

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. medium.com They are fundamental starting materials and intermediates in the synthesis of a wide array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials like polymers and rubbers. medium.com The carbon-halogen bond in these compounds is a key functional group that can participate in a variety of transformations, most notably in metal-catalyzed cross-coupling reactions.

Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon bonds, enabling the assembly of complex molecular scaffolds. The differential reactivity of the halogens (I > Br > Cl) is a critical aspect that chemists exploit to achieve selectivity in these reactions. This versatility makes aryl halides indispensable tools in modern synthetic chemistry.

Challenges in the Selective Functionalization of Polyhalogenated Benzenes

Despite their synthetic potential, the selective functionalization of polyhalogenated benzenes presents considerable challenges. When multiple, different halogen atoms are present on the same aromatic ring, as in 1-Bromo-2-chloro-3-iodobenzene, controlling which halogen reacts is a primary obstacle. The inherent similarities in the electronic and steric properties of the C-X (Carbon-Halogen) bonds can make it difficult to achieve site-selectivity. researchgate.net

Chemical Compound Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 57012-50-7 | biosynth.com |

| Molecular Formula | C₆H₃BrClI | biosynth.com |

| Molecular Weight | 317.35 g/mol | biosynth.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVSQFGBMQMIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57012-50-7 | |

| Record name | 1-bromo-2-chloro-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Routes to 1 Bromo 2 Chloro 3 Iodobenzene

Multi-step Linear Synthetic Approaches

Linear synthetic strategies for 1-bromo-2-chloro-3-iodobenzene typically commence from a readily available substituted aniline (B41778), leveraging the amino group's strong directing effect and its convertibility to a diazonium salt for subsequent halogen introduction.

Stepwise Halogenation Strategies for Regioselective Installation of Halogens

A plausible multi-step linear synthesis can be envisioned starting from 2-chloroaniline. The directing effects of the chloro and amino groups, and subsequently the introduced halogens, are pivotal in guiding the regioselective installation of the remaining halogens.

A potential synthetic pathway is outlined below:

Bromination of 2-Chloroaniline: The initial step involves the bromination of 2-chloroaniline. The amino group is a strong activating group and an ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The directing effects of the amino group dominate, leading to the introduction of bromine at the positions ortho and para to the amino group. To achieve the desired substitution pattern, bromination would ideally occur at the position para to the chlorine and ortho to the amine, yielding 4-bromo-2-chloroaniline (B1269894).

Iodination of 4-Bromo-2-chloroaniline: The subsequent iodination of 4-bromo-2-chloroaniline is a critical step. The amino group remains the most activating group, directing the incoming electrophile. The desired product, 4-bromo-2-chloro-6-iodoaniline (B12088954), can be synthesized by reacting 4-bromo-2-chloroaniline with iodine monochloride (ICl) in a suitable solvent like acetic acid. google.commedium.com

Diazotization and Deamination of 4-Bromo-2-chloro-6-iodoaniline: The final step involves the removal of the amino group. This is typically achieved through a diazotization reaction, followed by reductive deamination. The 4-bromo-2-chloro-6-iodoaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a reducing agent, such as hypophosphorous acid or ethanol, removes the diazonium group and replaces it with a hydrogen atom, yielding the target molecule, 1-bromo-3-chloro-5-iodobenzene. google.comadamcap.com It is important to note that this specific sequence leads to the 1,3,5-isomer, not the desired 1,2,3-isomer.

To obtain this compound, a different starting material and sequence of halogenation would be necessary. A hypothetical route could start from 2,6-dibromoaniline (B42060).

Chlorination of 2,6-Dibromoaniline: Chlorination of 2,6-dibromoaniline would be directed by the amino group to the para position, yielding 4-chloro-2,6-dibromoaniline.

Diazotization and Iodination: The amino group of 4-chloro-2,6-dibromoaniline can be converted to a diazonium salt and subsequently replaced with iodine via a Sandmeyer-type reaction to give 1-chloro-2,6-dibromo-4-iodobenzene.

Selective Debromination: A final selective de-bromination would be required to yield the target compound, which is a challenging and often low-yielding transformation.

Given the challenges in regioselectivity, a more controlled approach is often necessary.

Diazotization-Mediated Halogen Introduction

The Sandmeyer reaction, a cornerstone of aromatic synthesis, facilitates the introduction of halogens via the diazotization of a primary aromatic amine. geeksforgeeks.orgwikipedia.org This method is instrumental in syntheses where direct halogenation is not regioselective.

In the context of this compound synthesis, a precursor aniline with the desired substitution pattern of two of the halogens would be diazotized, followed by the introduction of the third halogen. For instance, if a hypothetical 2-bromo-3-chloroaniline (B79519) were available, its diazotization followed by treatment with potassium iodide would yield 1-iodo-2-bromo-3-chlorobenzene. However, the synthesis of the required aniline precursor itself is a significant challenge.

A one-pot diazotization and iodination method has been developed for the synthesis of related compounds like 1-bromo-2-chloro-3-fluoro-4-iodobenzene, starting from 4-bromo-3-chloro-2-fluoroaniline. google.com This approach, which avoids the isolation of the potentially unstable diazonium salt, involves reacting the aniline with sulfuric acid, followed by the addition of cuprous iodide, potassium iodide, and sodium nitrite. google.com This suggests that a similar one-pot strategy could be explored for the synthesis of this compound if a suitable aniline precursor can be synthesized.

Reductive Deamination in the Synthesis of Halogenated Aniline Precursors

Reductive deamination is a crucial step in many multi-step syntheses of polyhalogenated benzenes, allowing for the removal of a directing amino group after it has served its purpose in guiding the regioselective introduction of halogens. google.com As described in the synthesis of the isomeric 1-bromo-3-chloro-5-iodobenzene, the final step involves the deamination of 4-bromo-2-chloro-6-iodoaniline. medium.com This transformation is typically carried out by converting the amine to a diazonium salt, which is then reduced.

Convergent Synthetic Pathways for this compound

A potential convergent approach for this compound could involve the coupling of two smaller, appropriately substituted fragments. For instance, a Suzuki or Stille coupling reaction could be envisioned between a dihalogenated boronic acid or stannane (B1208499) and a halogenated aryl halide. However, the synthesis of the required precursors with the specific 1,2,3-substitution pattern remains a significant hurdle.

Another convergent strategy could involve the [2+2+2] cycloaddition of appropriately substituted alkynes. While powerful for the synthesis of substituted benzenes, achieving the desired regioselectivity with three different halogenated alkyne precursors would be extremely challenging.

Optimization of Reaction Conditions for Enhanced Yield and Control in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product in multi-step syntheses. Key parameters that can be fine-tuned include:

Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. tpu.ru Subsequent Sandmeyer reactions may require heating to facilitate the substitution.

Catalyst: In Sandmeyer reactions, the choice and amount of the copper(I) catalyst can significantly impact the reaction rate and yield. acs.org

Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. Acetic acid is commonly used for halogenation reactions, while aqueous solutions are typical for diazotization. google.com

Reagent Stoichiometry: Precise control of the stoichiometry of the halogenating agents and other reagents is essential to prevent over-halogenation and other side reactions.

For diazotization-iodination reactions, "green" procedures have been developed that utilize reusable polymeric diazotizing agents and are performed in water at room temperature, offering a more environmentally friendly alternative to traditional methods that use strong acids. tpu.ru

Comparative Analysis of Academic and Industrial Synthetic Efficiencies for Trihalogenated Benzenes

A significant gap often exists between synthetic routes developed in academic laboratories and those implemented on an industrial scale. This disparity arises from differing priorities, with academia often focusing on novelty and proof-of-concept, while industry prioritizes cost-effectiveness, safety, scalability, and sustainability.

| Feature | Academic Synthesis | Industrial Synthesis |

| Scale | Milligrams to grams | Kilograms to tons |

| Reagents | Often novel and expensive | Cost-effective and readily available |

| Solvents | Wide variety, often in large volumes | Minimized use, focus on recyclability |

| Purification | Chromatography is common | Crystallization, distillation preferred |

| Yield | Can be lower, focus on feasibility | High yields are critical for profitability |

| Process Safety | Less stringent at small scale | Paramount, extensive safety evaluations |

| Cost | Secondary consideration | Primary driver of process development |

For the synthesis of fine chemicals like trihalogenated benzenes, industrial processes often involve extensive optimization to maximize yield and minimize waste. tue.nl A cost analysis of a fine chemical production plant reveals that both capital expenditure (CAPEX) and operational expenditure (OPEX) are significant considerations, with the cost of raw materials and catalysts often being a major factor. researchgate.net The scale-up of reactions like the Sandmeyer reaction requires careful safety evaluations to manage the risks associated with potentially explosive diazonium intermediates and toxic reagents like cyanides. acs.orgacs.org

Advanced Mechanistic Studies of 1 Bromo 2 Chloro 3 Iodobenzene Reactivity

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of 1-bromo-2-chloro-3-iodobenzene, these reactions allow for a stepwise and selective functionalization of the aromatic ring, hinging on the disparate reactivity of the three halogen substituents.

Palladium-Catalyzed C-C Bond Formations (e.g., Suzuki, Sonogashira, Stille Couplings)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, are fundamental in modern organic synthesis for creating C-C bonds. wikipedia.orglibretexts.orgwikipedia.org The reactivity of an organohalide in these catalytic cycles is largely dependent on the nature of the halogen, with the general trend for reactivity being I > Br > Cl. wikipedia.org This differential reactivity is pivotal when working with polyhalogenated substrates like this compound, enabling selective coupling reactions.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org For this compound, the reaction can be tuned to occur selectively at the C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations. The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.gov The higher reactivity of the C-I bond in this compound allows for the selective introduction of an alkynyl group at the 3-position.

The Stille reaction employs an organotin compound to couple with an organohalide under palladium catalysis. wikipedia.orglibretexts.org Similar to the other coupling reactions, the C-I bond of this compound would be the primary site of reaction.

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | General Reactivity Order of Aryl Halides | Typical Reagents |

| Suzuki-Miyaura | Ar-I > Ar-Br > Ar-Cl | Organoboron compound, Base |

| Sonogashira | Ar-I > Ar-Br > Ar-Cl | Terminal alkyne, Copper(I) co-catalyst, Amine base |

| Stille | Ar-I > Ar-Br > Ar-Cl | Organotin compound |

Mechanistic Pathways of Oxidative Addition in Polyhalogenated Systems

The initial and often rate-determining step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the organohalide to the palladium(0) complex. wikipedia.org In polyhalogenated systems such as this compound, the mechanism of oxidative addition is distinct for each halogen.

Studies have shown that the oxidative addition of iodoarenes, bromoarenes, and chloroarenes to a bisphosphine palladium(0) complex can proceed through different mechanistic pathways. acs.orgnih.gov

Iodoarenes : The addition of iodobenzene (B50100) often occurs via an irreversible associative displacement of a phosphine (B1218219) ligand. acs.orgnih.gov This pathway is generally faster due to the weaker C-I bond and the higher polarizability of iodine.

Bromoarenes : The oxidative addition of bromobenzene (B47551) typically proceeds through a rate-limiting dissociation of a phosphine ligand, followed by the addition of the bromoarene. acs.orgnih.gov

Chloroarenes : For chlorobenzene, the mechanism involves a reversible dissociation of a phosphine ligand, followed by a rate-limiting oxidative addition step. acs.orgnih.gov

These distinct mechanisms underscore the selective reactivity observed with this compound, where the C-I bond undergoes oxidative addition much more readily than the C-Br or C-Cl bonds.

Influence of Ligands and Catalytic Cycles on this compound Coupling Efficacy

The choice of ligand in a palladium-catalyzed cross-coupling reaction is critical to the efficiency and selectivity of the catalytic cycle. wikipedia.orgacs.orgnih.gov Ligands can influence the electron density at the palladium center, the steric environment around the metal, and the stability of the catalytic species.

For a substrate like this compound, sterically hindered and electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition, particularly for the less reactive C-Br and C-Cl bonds. These ligands promote the formation of coordinatively unsaturated palladium species, which are highly reactive towards oxidative addition. icmpp.ro

The catalytic cycle for the coupling of this compound can be represented as follows, highlighting the selective reaction at the C-I bond:

Oxidative Addition : The Pd(0) complex selectively reacts with the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation : The coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

By carefully selecting the ligands and reaction conditions, it is possible to control the sequential coupling at the different halogen positions of this compound, making it a versatile building block in organic synthesis.

Nucleophilic Aromatic Substitution Mechanisms

While electrophilic aromatic substitution is more common for benzene (B151609) and its derivatives, aryl halides can undergo nucleophilic aromatic substitution (SNA_r) under certain conditions. chemistrysteps.com The presence of halogen atoms, which are electron-withdrawing, can facilitate nucleophilic attack on the aromatic ring.

Direct Nucleophilic Displacement of Halogens in Halogenated Benzenes

Direct nucleophilic displacement on an aryl halide typically proceeds through an addition-elimination mechanism. chemistrysteps.combyjus.com This pathway involves two main steps:

Addition of the nucleophile : The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the leaving group : The halide ion is expelled, restoring the aromaticity of the ring.

For this mechanism to be effective, the aromatic ring usually needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the halogens themselves are electron-withdrawing, but without additional strong activating groups, direct nucleophilic displacement requires harsh reaction conditions. The reactivity of the halogens as leaving groups in this mechanism generally follows the order F > Cl > Br > I, which is opposite to their reactivity in metal-catalyzed cross-coupling reactions. chemistrysteps.com

Aryne Intermediate Formation and Subsequent Reactivity

An alternative pathway for nucleophilic aromatic substitution on aryl halides, especially with very strong bases like sodium amide (NaNH₂), is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comncrdsip.com

The formation of a benzyne intermediate from this compound would involve the following steps:

Deprotonation : A strong base removes a proton from a carbon atom adjacent to one of the halogens.

Elimination : The adjacent halide is then eliminated, forming a triple bond within the benzene ring, the benzyne.

The position of the triple bond in the aryne intermediate will depend on which proton is removed and which halogen is eliminated. The subsequent addition of a nucleophile to the aryne can lead to a mixture of products, as the nucleophile can attack either of the two carbons of the triple bond. This mechanism does not require the presence of strong electron-withdrawing groups on the aromatic ring. chemistrysteps.com

Halogen Dance Rearrangements of Polyhalogenated Benzene Derivatives

The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen substituent migrates to a different position on an aromatic ring. wikipedia.orgclockss.org This rearrangement, also known as halogen scrambling or migration, provides a powerful synthetic route to functionalize aromatic systems at positions that are otherwise difficult to access. wikipedia.orgrsc.org The primary driving force for this transformation is thermodynamic, leading to the formation of a more stable product. wikipedia.org For a compound like this compound, this reaction could lead to a variety of isomeric products through the migration of its bromine or iodine atoms.

Base-catalyzed halogen dance reactions proceed through a series of equilibria involving halogenated aryl anions. beilstein-archives.org The process can result in simple isomerization, where the halogen moves to a new position on the same molecule, or disproportionation, where halogens are exchanged between different molecules. beilstein-archives.org The reaction is initiated by a strong, non-nucleophilic base, such as a lithium amide, which deprotonates the aromatic ring to form an aryl anion.

In the context of polybrominated benzenes, studies have shown that these reactions can form a complex cascade, eventually leading to the most thermodynamically stable isomer, such as 1,3,5-tribromobenzene, which acts as a chemical sink. beilstein-archives.org Disproportionation reactions involving di- and tetrabromobenzenes can yield two tribromobenzene products. beilstein-archives.org For this compound, treatment with a strong base could initiate the migration of the more labile iodine or bromine atoms, leading to a mixture of isomers. The specific products formed would depend on the relative stabilities of the potential aryl anion intermediates and the final neutral isomers.

The central mechanistic feature of the halogen dance is the formation of a highly reactive aryl anion, or carbanion, intermediate. The reaction begins with the deprotonation of an aromatic C-H bond by a strong base. wikipedia.org In a polyhalogenated benzene, the acidity of the ring protons is increased, facilitating this initial step. beilstein-archives.orgresearchgate.net

Once formed, the aryl anion can induce the migration of a halogen atom. This step is believed to occur via a bridged transition state. beilstein-archives.orgresearchgate.net The migrating halogen is transferred as a positive halogen species ("halogen-positive" character) to the nucleophilic carbanionic center. beilstein-archives.orgresearchgate.net The reaction propagates through a halogen-metal exchange between the newly formed aryl anion and another molecule of the starting material, regenerating the catalytic deprotonated species and creating a rearranged product. wikipedia.org

The stability of the aryl carbanion intermediate is a key factor driving the reaction. The negative charge is most stable at positions that can be effectively stabilized by the inductive effects of the remaining halogen substituents. The migration will therefore proceed in the direction that forms the most stable carbanion intermediate. For this compound, deprotonation could occur at one of the three available positions (C4, C5, or C6), leading to different potential rearrangement pathways for the bromine or iodine atoms.

Several factors critically influence the outcome and rate of halogen dance reactions. These parameters can be adjusted to control the reaction, either promoting the rearrangement to obtain a desired isomer or suppressing it to prevent unwanted side reactions.

Key factors include:

Choice of Base : The reaction requires a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to efficiently deprotonate the aromatic ring without engaging in nucleophilic aromatic substitution.

Temperature : Temperature has a significant impact on the initial metalation step. wikipedia.org Lower temperatures slow down the rate of metalation, increasing the probability that both the metalated (aryl anion) and unmetalated species coexist, which is a requirement for the halogen dance to occur. wikipedia.org Conversely, higher temperatures can accelerate metalation and may be used to suppress the halogen dance, although the stability of the lithiating agents can become a limiting factor. wikipedia.org

Solvent : The choice of solvent can influence the reaction rate. Co-solvents like DMSO have been observed to accelerate the rate of halogen dance reactions, an effect attributed to their ability to produce anions that facilitate the process. beilstein-archives.orgresearchgate.net

Nature of the Halogen : The identity of the halogen atom is crucial. Heavier halogens, particularly bromine and iodine, are the primary migrating groups in halogen dance reactions. This is related to the C-X bond strength (C-I < C-Br < C-Cl), with the weaker bonds being more susceptible to migration. In this compound, the iodine atom would be the most likely to migrate, followed by the bromine atom.

Electrophiles : The addition of an electrophile can be used to "trap" the final, rearranged aryl anion, yielding a new, functionalized product. wikipedia.org Using a "fast" reacting electrophile can also suppress the halogen dance by quickly reacting with the initially formed lithiated species before it has a chance to rearrange. wikipedia.org

The following table summarizes these influencing factors:

| Factor | Effect on Halogen Dance Reaction |

|---|---|

| Base | A strong, non-nucleophilic base (e.g., LDA) is required to initiate the reaction via deprotonation. |

| Temperature | Lower temperatures generally favor the halogen dance by allowing both metalated and unmetalated species to coexist. wikipedia.org |

| Solvent | Certain co-solvents, such as DMSO, can accelerate the reaction rate. beilstein-archives.orgresearchgate.net |

| Halogen Type | Heavier halogens (I, Br) are more prone to migration than lighter ones (Cl, F). |

| Electrophile | Can be used to trap the rearranged aryl anion; "fast" electrophiles can suppress the reaction. wikipedia.org |

Electrophilic Aromatic Substitution Mechanisms in Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. However, the presence of multiple halogen substituents, as in this compound, significantly deactivates the aromatic ring towards electrophilic attack. Halogens are deactivating due to their strong inductive electron-withdrawing effect, which reduces the nucleophilicity of the benzene ring.

The mechanism for EAS in a polyhalogenated system follows the same general steps as for benzene:

Generation of an Electrophile : A strong electrophile (E+) is generated, often with the help of a Lewis acid catalyst. For example, in bromination, FeBr₃ is used to polarize the Br-Br bond, creating a potent electrophile. lumenlearning.comlibretexts.org

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the deactivated aromatic ring attacks the electrophile. masterorganicchemistry.com This is the rate-determining step and is significantly slower than for benzene due to the deactivating effect of the halogens. lumenlearning.com The attack forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com

Deprotonation and Restoration of Aromaticity : A weak base removes a proton from the carbon atom bearing the new electrophile, collapsing the sigma complex and restoring the aromaticity of the ring. masterorganicchemistry.combyjus.com

Despite being deactivating, halogens are ortho, para-directors. However, in a polysubstituted ring like this compound, predicting the site of substitution is complex. The directing effects of the three different halogens and steric hindrance must be considered. The incoming electrophile will substitute at the position that leads to the most stable carbocation intermediate. Given the steric crowding at the positions adjacent to the existing halogens, substitution would likely be directed to the C-5 position, which is para to the chlorine atom and meta to the bromine and iodine atoms. The combined deactivating effects of three halogens make EAS reactions on such substrates very challenging, often requiring harsh reaction conditions.

Regioselectivity and Chemoselectivity in Functionalization of 1 Bromo 2 Chloro 3 Iodobenzene

Differential Reactivity of Halogen Atoms (Bromine, Chlorine, Iodine) in Trihalogenated Benzenes

The functionalization of trihalogenated benzenes such as 1-bromo-2-chloro-3-iodobenzene hinges on the differential reactivity of the C-I, C-Br, and C-Cl bonds. This reactivity hierarchy is dependent on the type of reaction being performed.

In reactions where the carbon-halogen bond is cleaved, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, the reactivity is inversely related to the bond dissociation energy. The carbon-halogen bond strength decreases down the group from chlorine to iodine. wikipedia.org Consequently, the C-I bond is the weakest and most easily broken, followed by the C-Br bond, and then the C-Cl bond, which is the strongest of the three. This establishes a clear and exploitable reactivity order: I > Br > Cl. wikipedia.orglibretexts.org This hierarchy allows for the selective reaction at one halogen site while leaving the others intact for subsequent transformations.

Conversely, in electrophilic aromatic substitution (EAS) reactions, the halogen substituents influence the reactivity of the benzene (B151609) ring itself. Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring and makes it less nucleophilic. youtube.com The magnitude of this deactivation correlates with electronegativity, following the order Cl > Br > I. youtube.com However, they are also ortho-, para-directing because of their ability to donate lone-pair electrons through resonance, which helps to stabilize the carbocation intermediate (arenium ion) formed during the attack by an electrophile. wikipedia.orgyoutube.com

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kJ/mol) | Electronegativity of Halogen (Pauling Scale) | General Reactivity in Cross-Coupling |

| C-Cl | ~327 | 3.16 | Low |

| C-Br | ~285 | 2.96 | Medium |

| C-I | ~213 | 2.66 | High |

Note: Bond energy values are approximate for aryl halides.

Steric and Electronic Factors Governing Regioselective Transformations

The outcome of reactions involving this compound is a delicate interplay of the electronic directing effects of the substituents and the steric hindrance they impose.

In electrophilic aromatic substitution (EAS), all three halogen atoms on this compound are ortho-, para-directing groups. youtube.com However, they also deactivate the ring, making these reactions generally slower than with benzene. msu.edulibretexts.org The potential sites for substitution on the ring are the C4, C5, and C6 positions.

The directing effects of the individual halogens are as follows:

Iodine (at C3): Directs an incoming electrophile to the ortho position (C2, which is blocked, and C4) and the para position (C6).

Chlorine (at C2): Directs to its ortho positions (C1 and C3, both blocked) and its para position (C5).

Bromine (at C1): Directs to its ortho position (C2, blocked, and C6) and its para position (C4).

Combining these influences, the C4, C5, and C6 positions are all activated to some degree. However, the positions ortho or para to multiple halogens receive a stronger directing influence. Specifically, position C4 is ortho to iodine and para to bromine. Position C6 is para to iodine and ortho to bromine. Position C5 is para to chlorine.

While electronic factors direct the substitution, steric hindrance also plays a crucial role. wikipedia.orgbyjus.com The bulky iodine atom at C3 significantly hinders the approach of an electrophile to the adjacent C4 position. The chlorine at C2 and bromine at C1 also contribute to steric crowding. Therefore, substitution is most likely to occur at the least sterically hindered positions, C5 and C6. Between these, the C6 position is para to the large iodine atom and ortho to the bromine atom, while C5 is para to the smaller chlorine atom. The precise regiochemical outcome can depend on the size of the incoming electrophile.

Metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Heck couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. guidechem.comnobelprize.org The regioselectivity in these reactions on this compound is dictated by the differential reactivity of the carbon-halogen bonds. The first step in the catalytic cycle for these reactions is typically the oxidative addition of the organic halide to a low-valent metal center, most commonly palladium(0). nobelprize.org

The rate of this oxidative addition step is highly dependent on the strength of the carbon-halogen bond. As the C-I bond is the weakest, it undergoes oxidative addition much more readily than the C-Br bond, which in turn is more reactive than the C-Cl bond. libretexts.org This provides a robust and predictable method for chemoselective functionalization.

Table 2: Reactivity Order in Palladium-Catalyzed Cross-Coupling

| Position | Halogen | C-X Bond | Relative Reactivity | Typical Reaction |

| C3 | Iodine | C-I | High | Selective Suzuki, Heck, etc. coupling |

| C1 | Bromine | C-Br | Medium | Coupling after C-I functionalization |

| C2 | Chlorine | C-Cl | Low | Coupling under forcing conditions |

By carefully selecting the reaction conditions (catalyst, ligand, temperature), it is possible to selectively couple a nucleophile at the C3 position (C-I bond) while leaving the C-Br and C-Cl bonds untouched. guidechem.comnih.gov Subsequently, by modifying the conditions, a second, different coupling partner can be introduced at the C1 position (C-Br bond). The C-Cl bond typically requires more forcing conditions and specialized catalysts to react, allowing for a third, distinct functionalization. science.gov This sequential, site-selective approach is a cornerstone of modern organic synthesis, enabling the construction of complex, highly substituted aromatic molecules from a single precursor.

Chemo- and Regioselective Metalation Strategies

Metalation, particularly through lithium-halogen exchange, offers an alternative route to functionalizing this compound. This method generates a potent organometallic nucleophile that can then react with a wide variety of electrophiles. The chemo- and regioselectivity of this process is also governed by the different properties of the halogen atoms. wikipedia.org

Lithium-halogen exchange is a fast reaction, and its rate follows the trend I > Br > Cl. wikipedia.orgharvard.edu When this compound is treated with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C), the exchange occurs preferentially at the most reactive site. mdpi.com Therefore, the iodine atom at the C3 position is selectively replaced by lithium, forming 1-bromo-2-chloro-3-lithiobenzene. This intermediate can then be trapped with an electrophile to introduce a new substituent exclusively at the C3 position. This selectivity is kinetically controlled. harvard.edu

Another metalation strategy is directed ortho-metalation (DoM), where a substituent on the ring directs a strong base to deprotonate an adjacent C-H bond. unblog.frwikipedia.orgbaranlab.org While the halogen atoms in this compound possess lone pairs that could potentially direct metalation, they are generally weak directing groups. harvard.edu Furthermore, the rate of lithium-halogen exchange, especially with iodine, is typically much faster than the rate of deprotonation of an aromatic C-H bond. wikipedia.orguwindsor.ca Consequently, for this compound, the dominant metalation pathway with organolithium reagents is the iodine-lithium exchange at C3, rather than directed ortho-metalation at C4 or C6.

Computational and Theoretical Chemistry in Elucidating 1 Bromo 2 Chloro 3 Iodobenzene Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become an invaluable tool for investigating the reaction mechanisms of organic compounds. DFT calculations allow for the exploration of potential energy surfaces, providing detailed information about the structures and energies of reactants, transition states, and products. This, in turn, helps in elucidating the most probable reaction pathways and identifying key intermediates.

For a molecule such as 1-bromo-2-chloro-3-iodobenzene, DFT can be employed to study various reactions, including nucleophilic aromatic substitution (SNAr), and cross-coupling reactions. The presence of three different halogen atoms on the benzene (B151609) ring offers multiple potential reaction sites. DFT calculations can help predict the relative reactivity of the C-I, C-Br, and C-Cl bonds. Generally, the bond strength decreases in the order C-Cl > C-Br > C-I, making the carbon-iodine bond the most likely to react first.

DFT studies would involve calculating the activation energies for the different possible reaction pathways. For instance, in a cross-coupling reaction, DFT can model the oxidative addition step, which is often the rate-determining step. By comparing the energy barriers for the cleavage of the C-I, C-Br, and C-Cl bonds, the regioselectivity of the reaction can be predicted.

Table 1: Hypothetical DFT-Calculated Activation Energies for Oxidative Addition

| Reaction Site | Halogen | Activation Energy (kcal/mol) |

| C1 | Bromine | 25 |

| C2 | Chlorine | 30 |

| C3 | Iodine | 20 |

Note: This table is illustrative and provides hypothetical values to demonstrate the type of data generated from DFT studies.

The lower activation energy for the C-I bond cleavage in this hypothetical scenario suggests that a reaction would preferentially occur at this position. Furthermore, DFT can be used to model the structure of reaction intermediates, such as the σ-complex (Meisenheimer complex) in SNAr reactions, providing insights into their stability and the factors that influence it.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Selectivity in Polyhalogenated Compounds

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

In the case of this compound, FMO analysis can provide a qualitative understanding of its reactivity towards electrophiles and nucleophiles. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack.

For an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the carbon atom with the largest coefficient in the HOMO. Conversely, in a nucleophilic aromatic substitution, the nucleophile will attack the carbon atom with the largest coefficient in the LUMO.

Table 2: Illustrative FMO Analysis of this compound

| Atomic Position | HOMO Coefficient | LUMO Coefficient | Predicted Site of Electrophilic Attack | Predicted Site of Nucleophilic Attack |

| C1 (-Br) | 0.25 | 0.35 | Minor | Major |

| C2 (-Cl) | 0.15 | 0.45 | Minor | Major |

| C3 (-I) | 0.30 | 0.20 | Major | Minor |

| C4 (-H) | 0.40 | 0.10 | Major | Minor |

| C5 (-H) | 0.10 | 0.05 | Minor | Minor |

| C6 (-H) | 0.35 | 0.15 | Major | Minor |

Note: This table contains illustrative values. The actual coefficients would be determined through quantum chemical calculations.

Molecular Electron Density Theory (MEDT) Applications in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a more recent framework for understanding chemical reactivity, positing that changes in electron density are the driving force behind chemical reactions. mdpi.com MEDT analyzes the conceptual DFT reactivity indices, such as the electrophilicity and nucleophilicity indices, and the global electron density transfer (GEDT) at the transition state to characterize the reaction mechanism.

For this compound, MEDT could be applied to classify its reactions as either polar, radical, or pericyclic. By calculating the electrophilicity and nucleophilicity indices of the reactants, one can predict the direction of electron density flow during the reaction. In a reaction with a nucleophile, the polyhalogenated benzene would act as the electrophile.

The GEDT value at the transition state is a key parameter in MEDT. A high GEDT value is indicative of a polar mechanism, where significant electron density is transferred from the nucleophile to the electrophile. A low GEDT value, on the other hand, suggests a non-polar or radical mechanism.

Table 3: Conceptual DFT Indices for this compound (Illustrative)

| Parameter | Value (eV) |

| Electronegativity (χ) | 4.5 |

| Chemical Hardness (η) | 3.0 |

| Global Electrophilicity Index (ω) | 3.38 |

Note: These values are for illustrative purposes and would be calculated from the HOMO and LUMO energies.

The global electrophilicity index (ω) provides a quantitative measure of the molecule's ability to accept electron density. A higher value indicates a stronger electrophile. By comparing the electrophilicity of this compound with that of other substrates, its relative reactivity in polar reactions can be assessed.

Quantum Mechanics (QM) Analysis for Halogenation and Coupling Regioselectivity Predictions

Quantum Mechanics (QM) calculations provide a robust method for predicting the regioselectivity of chemical reactions with a high degree of accuracy. wuxiapptec.com For reactions such as further halogenation or cross-coupling of this compound, QM methods can be used to calculate the relative energies of the possible reaction intermediates or transition states.

In the case of electrophilic halogenation, the incoming electrophile can attack any of the three available positions on the benzene ring (C4, C5, or C6). QM calculations can determine the activation energy for each of these pathways. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major isomer formed. wuxiapptec.com

Similarly, for cross-coupling reactions, QM analysis can predict which of the three carbon-halogen bonds will react preferentially. This is typically done by calculating the bond dissociation energies (BDEs) for the C-I, C-Br, and C-Cl bonds. The bond with the lowest BDE is the weakest and therefore the most likely to undergo oxidative addition to a metal catalyst.

Table 4: Predicted Regioselectivity of a Hypothetical Cross-Coupling Reaction based on QM Calculations

| Position of Halogen | Bond Dissociation Energy (kcal/mol) | Predicted Major Product |

| C1 (C-Br) | 80 | Minor |

| C2 (C-Cl) | 90 | Not Observed |

| C3 (C-I) | 65 | Major |

Note: This table presents hypothetical BDE values to illustrate the principle of predicting regioselectivity using QM calculations.

Advanced Spectroscopic and Analytical Methodologies for 1 Bromo 2 Chloro 3 Iodobenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. creative-biostructure.com For asymmetrically substituted benzenes such as 1-bromo-2-chloro-3-iodobenzene, ¹H and ¹³C NMR spectroscopy provide crucial data on the electronic environment of each nucleus, allowing for detailed structural confirmation and isomer differentiation. magritek.comuobasrah.edu.iq

The positions of the signals (chemical shifts) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of the substituents on the benzene (B151609) ring. chemistryviews.org Halogens exert influence through both induction (electron-withdrawing) and resonance (electron-donating) effects, which alter the electron density at the various ring positions.

In this compound, the three adjacent halogen atoms create a unique electronic environment. The chemical shift of each of the three remaining aromatic protons is influenced by its position relative to the bromine, chlorine, and iodine atoms. Generally, the chemical shifts can be predicted by considering the additive effects of each substituent. acs.orgaip.org These substituent effects are empirically determined parameters that quantify the shielding or deshielding influence of a group on the ortho, meta, and para positions of the ring.

¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons at C4, C5, and C6. The coupling patterns (splitting) between these adjacent protons would appear as a complex multiplet, but detailed analysis can reveal coupling constants (J-values) that confirm their relative positions.

¹³C NMR Analysis: The ¹³C NMR spectrum will display six unique signals for the six carbon atoms of the benzene ring, as the substitution pattern removes all symmetry. The carbons directly bonded to the halogens (C1, C2, and C3) will exhibit chemical shifts significantly influenced by the electronegativity and heavy atom effects of the attached halogen. researchgate.netresearchgate.net The deshielding effect generally decreases from F > Cl > Br > I. researchgate.net However, the "heavy atom effect" of bromine and especially iodine can cause the signal of the directly attached carbon to shift upfield (to a lower ppm value). researchgate.net

Distinguishing this compound from its other structural isomers is readily achievable through NMR. creative-biostructure.comwikipedia.org Each isomer will present a unique number of signals, chemical shifts, and coupling patterns in its ¹H and ¹³C NMR spectra, serving as a distinct fingerprint for its specific substitution pattern. For example, an isomer with a different arrangement of halogens would lead to different electronic environments for the protons and carbons, resulting in a completely different spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | H-4 | 7.0 - 7.5 | Doublet of doublets |

| ¹H | H-5 | 7.2 - 7.7 | Triplet (or dd) |

| ¹H | H-6 | 7.5 - 8.0 | Doublet of doublets |

| ¹³C | C-1 (C-Br) | ~115 | Singlet |

| ¹³C | C-2 (C-Cl) | ~130 | Singlet |

| ¹³C | C-3 (C-I) | ~95 | Singlet |

| ¹³C | C-4 | ~135 | Singlet |

| ¹³C | C-5 | ~128 | Singlet |

| ¹³C | C-6 | ~132 | Singlet |

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Pattern Interpretation in Halogenated Aromatics

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For halogenated molecules, MS is particularly informative due to the characteristic natural isotopic abundances of chlorine and bromine. ucalgary.cacsbsju.edu

Chlorine exists as two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio. docbrown.infoyoutube.com Bromine also has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in a nearly 1:1 ratio. csbsju.edudocbrown.info Iodine, in contrast, is monoisotopic (¹²⁷I).

The presence of one bromine and one chlorine atom in this compound results in a distinctive pattern for the molecular ion peak. This cluster of peaks, referred to as M, M+2, and M+4, arises from the different possible combinations of the Br and Cl isotopes. The relative intensities of these peaks provide a clear signature for the presence of one chlorine and one bromine atom. neu.edu.tr

M peak: Contains ⁷⁹Br and ³⁵Cl

M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

M+4 peak: Contains ⁸¹Br and ³⁷Cl

The expected intensity ratio for a compound with one Br and one Cl is approximately 3:4:1 for the M:M+2:M+4 peaks. docbrown.info

Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The fragmentation pattern provides clues about the molecule's structure. For this compound, fragmentation is expected to begin with the cleavage of the weakest carbon-halogen bond, which is the C-I bond. Subsequent fragmentations may involve the loss of the bromine atom, followed by the chlorine atom, or the loss of the entire halogenated ring structure. csbsju.edumiamioh.edu

Table 2: Predicted Isotope Pattern for the Molecular Ion of this compound (C₆H₃BrClI)

| Ion | Isotope Composition | m/z (Nominal Mass) | Predicted Relative Intensity |

| [M]⁺ | C₆H₃⁷⁹Br³⁵Cl¹²⁷I | 316 | ~76% |

| [M+2]⁺ | C₆H₃⁸¹Br³⁵Cl¹²⁷I / C₆H₃⁷⁹Br³⁷Cl¹²⁷I | 318 | 100% |

| [M+4]⁺ | C₆H₃⁸¹Br³⁷Cl¹²⁷I | 320 | ~25% |

Note: The molecular formula is C₆H₃BrClI. The nominal mass is calculated using the most abundant isotopes: (612)+(31)+79+35+127 = 316 u.

Chromatographic Techniques (e.g., HPLC, GC) for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for separating the components of a mixture, making them vital for monitoring the progress of a chemical reaction and for purifying the final product. thieme.de For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) is a highly effective method. researchgate.net For less volatile compounds or for preparative scale separations, High-Performance Liquid Chromatography (HPLC) is often employed. google.comresearchgate.net

Reaction Monitoring: During the synthesis of this compound, small aliquots of the reaction mixture can be periodically analyzed by GC or HPLC. google.com This allows chemists to track the consumption of starting materials and the formation of the desired product over time. By observing the relative peak areas, the reaction's conversion and yield can be estimated, helping to determine the optimal reaction time and conditions.

Product Isolation and Purity Assessment: After the reaction is complete, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Chromatographic methods, particularly preparative HPLC or flash chromatography, can be used to isolate this compound from these impurities. sielc.comsielc.com

Once isolated, the purity of the compound is critical and is typically assessed using analytical GC or HPLC. A pure sample should ideally show a single major peak in the chromatogram. Commercial suppliers of related compounds, such as 1-bromo-3-chloro-2-iodobenzene, often specify a purity of >97%, as determined by GC. laboratoriumdiscounter.nllaboratoriumdiscounter.nl The choice of column and conditions is crucial for achieving good separation. For nonpolar aromatic compounds, a nonpolar or weakly polar stationary phase is typically used in GC (e.g., a column coated with a dimethylpolysiloxane phase), while reverse-phase columns (like C18) are common in HPLC. sielc.com

Applications of 1 Bromo 2 Chloro 3 Iodobenzene in Advanced Organic Synthesis

Building Blocks for Highly Functionalized Aromatic Compounds and Diverse Chemical Entities

1-Bromo-2-chloro-3-iodobenzene serves as a fundamental building block for the synthesis of highly substituted aromatic compounds. The differential reactivity of its carbon-halogen bonds is the key to its utility. The bond strength decreases in the order of C-Cl > C-Br > C-I, which allows chemists to selectively target a specific halogen for reaction while leaving the others intact. This hierarchical reactivity is particularly advantageous in cross-coupling reactions, which have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

For instance, the carbon-iodine bond, being the most reactive, can be selectively functionalized through palladium-catalyzed reactions like the Suzuki or Sonogashira couplings. chemimpex.com This allows for the introduction of an aryl, alkyl, or alkynyl group at the iodine-bearing position. Subsequently, the less reactive carbon-bromine bond can be targeted under different reaction conditions for a second coupling reaction. Finally, the most stable carbon-chlorine bond can be functionalized, if desired, enabling a stepwise and controlled construction of polysubstituted benzene (B151609) derivatives. This sequential functionalization provides a strategic advantage in multi-step syntheses, allowing for the creation of intricate organic molecules from a single starting material.

Intermediates in Medicinal Chemistry and Pharmaceutical Development

Halogenated aromatic compounds are integral to the development of new pharmaceuticals, and this compound is a valuable intermediate in this context. google.com The presence of halogens can significantly influence a molecule's biological activity by affecting its lipophilicity, metabolic stability, and binding interactions with biological targets. The ability to introduce various substituents at specific positions on the benzene ring using this starting material allows medicinal chemists to systematically explore the structure-activity relationships of potential drug candidates. chemimpex.com

The core structure provided by this compound can be elaborated into more complex scaffolds found in biologically active compounds. chemimpex.com Halogen atoms, particularly iodine and bromine, can participate in what is known as "halogen bonding," a type of non-covalent interaction where the halogen acts as a Lewis acid. acs.org This interaction can be crucial for the binding affinity of a ligand to its protein target, often interacting with backbone carbonyl oxygens or other electron-rich sites in a protein's binding pocket. acs.org By using this compound as a scaffold, chemists can design molecules that exploit these interactions to achieve higher potency and selectivity for their intended biological targets. acs.org The synthesis of various dicationic m-terphenyl (B1677559) and 1,3-dipyridylbenzene derivatives with antiprotozoal activity highlights the utility of such halogenated intermediates in medicinal chemistry. acs.org

Utility in Material Science for Novel Compound Generation

The field of materials science also benefits from the synthetic versatility of halogenated aromatic compounds like this compound. These compounds are precursors to novel organic materials with tailored electronic, optical, and physical properties. For example, they are used in the development of liquid crystals, flame retardants, and materials for organic electronics.

The ability to undergo sequential cross-coupling reactions makes this compound an excellent candidate for synthesizing conjugated polymers and dendrimers. chemrxiv.org These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By carefully choosing the groups to be introduced at each halogen position, scientists can fine-tune the material's properties, such as its conductivity, energy levels, and solid-state packing, to optimize performance in electronic devices. For instance, it can serve as a core for synthesizing analogues of glass-forming materials used in organic electronics.

Table 1: Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions

| Halogen | Bond Type | Relative Reactivity | Common Coupling Reactions |

| Iodine | C-I | Highest | Suzuki, Sonogashira, Heck, Stille |

| Bromine | C-Br | Intermediate | Suzuki, Sonogashira, Heck, Stille |

| Chlorine | C-Cl | Lowest | Suzuki, Buchwald-Hartwig |

Development of Bioactive Probes and Agrochemical Agents

The structural features of this compound also make it a useful starting point for the synthesis of bioactive probes and agrochemical agents. chemimpex.com Bioactive probes are essential tools for chemical biologists to study and understand complex biological processes. researchgate.net These probes often require specific functionalities for detection (e.g., a fluorophore) and for interacting with their biological target. The stepwise functionalization of this compound allows for the precise installation of these different components into a single molecule. For example, a targeting moiety could be introduced at the most reactive C-I position, while a reporter group is attached at the C-Br position.

In the agrochemical industry, halogenated aromatics are crucial intermediates for the synthesis of pesticides and herbicides. The unique substitution pattern of this compound can be used to generate novel active ingredients with improved efficacy, selectivity, and environmental profiles. The introduction of different functional groups at the three halogen positions can lead to the discovery of new compounds that interact with specific biological targets in pests or weeds.

Q & A

Q. What are the key physicochemical properties of 1-bromo-2-chloro-3-iodobenzene, and how do they influence experimental handling?

The compound's solubility profile (insoluble in water, slightly soluble in ethanol and acetic acid) and melting/boiling points (e.g., boiling point ~252°C) dictate purification methods such as recrystallization or column chromatography. Low water solubility necessitates the use of organic solvents like ethanol or dichloromethane for reactions . Handling requires inert atmospheres (e.g., N₂) to prevent halogen exchange or degradation due to moisture sensitivity .

Q. What synthetic routes are commonly employed to prepare this compound?

A stepwise halogenation approach is typical: starting with benzene or a substituted precursor, sequential electrophilic substitution or directed ortho-metalation can introduce Br, Cl, and I groups. For example, iodination via Ullmann coupling or halogen exchange reactions using CuI catalysts under controlled temperatures (80–120°C) ensures regioselectivity . Purity is verified via GC-MS or HPLC (>95% by GC, as noted in commercial synthesis protocols) .

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

- NMR : Distinct ¹H/¹³C signals arise from substituent effects: deshielding of aromatic protons adjacent to halogens.

- Mass Spectrometry : Isotopic patterns (e.g., Br: ~1:1 ratio for M⁺ and M+2; I: dominant M⁺) confirm molecular weight (283.34 g/mol).

- XRD : Crystallographic data (if available) validate bond lengths and angles, critical for confirming regiochemistry .

Advanced Research Questions

Q. How can chemoselective reactions be achieved in this compound, given the varying reactivities of Br, Cl, and I?

Iodine’s lower bond dissociation energy makes it more reactive in cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts). To selectively functionalize Br or Cl, use protective groups (e.g., silyl ethers for -I) or tailored catalysts (e.g., CuI for Ullmann coupling of -Br). Continuous flow systems enhance selectivity by optimizing residence time and temperature gradients .

Q. What strategies mitigate competing side reactions (e.g., halogen scrambling) during functionalization?

Q. How can researchers resolve discrepancies in reaction yields when scaling up synthesis from milligram to gram quantities?

Batch-to-batch variability often arises from inhomogeneous mixing or heat transfer. Statistical Design of Experiments (DoE) identifies critical parameters (e.g., stirring rate, reagent stoichiometry). Transitioning to flow chemistry improves scalability by maintaining consistent reaction conditions .

Q. What analytical techniques are effective in detecting trace impurities (e.g., dihalogenated byproducts)?

Q. How does the steric and electronic environment of this compound influence its reactivity in organometallic reactions?

The electron-withdrawing effects of halogens deactivate the aromatic ring, slowing electrophilic substitution. However, iodine’s polarizability enhances π-backbonding in Pd-catalyzed couplings. Steric hindrance from adjacent halogens necessitates bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., unexpected NOE correlations in NMR)?

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of substituents.

- DFT Calculations : Predicts chemical shifts and coupling constants to validate assignments.

- Crystallographic Validation : Single-crystal XRD resolves ambiguities in regiochemistry .

Q. What computational tools aid in predicting reaction pathways for this compound derivatives?

- Gaussian or ORCA : Models transition states and activation energies for halogen-selective reactions.

- Machine Learning (e.g., Chemprop) : Predicts reaction outcomes using datasets from Reaxys or CAS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.